2-(3,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the quinoline core with the thiazole ring and the dimethoxyphenyl group using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and neurological disorders.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir, known for their biological activities.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline and thiazole derivatives.
Properties
Molecular Formula |
C22H19N3O3S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O3S/c1-13-12-29-22(23-13)25-21(26)16-11-18(24-17-7-5-4-6-15(16)17)14-8-9-19(27-2)20(10-14)28-3/h4-12H,1-3H3,(H,23,25,26) |
InChI Key |
NQGIWLLDYPZBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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